N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-1-naphthamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a naphthamide group via a nitrogen atom. The dimethylamino groups on the pyrimidine ring would likely impart some degree of polarity to the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might suggest it has a relatively high boiling point and may be soluble in some organic solvents.Scientific Research Applications
Complexation with Metals
One area of research involves the synthesis and characterization of metal complexes with ligands resembling N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-1-naphthamide. For instance, the study by Brown, Olmstead, and Mascharak (1990) investigates the iron(II) and iron(III) complexes of a related ligand, highlighting the antitumor drug bleomycin's metal-chelating domain. These complexes may offer insights into designing new metal-based therapeutics or catalysts (Brown, Olmstead, & Mascharak, 1990).
Materials Science Applications
In materials science, derivatives of this compound are used in synthesizing aromatic polyimides with excellent thermal stability and solubility properties. Paşahan, Köytepe, and Ekinci (2011) developed naphthalene-based polyimides used for immobilizing enzymes, indicating potential applications in biosensors and catalysis (Paşahan, Köytepe, & Ekinci, 2011).
Antitumor Activity
Research on derivatives also extends to evaluating antitumor properties. Refat, Fadda, and Kamal (2015) synthesized new biscarboxamidocoumarin and chromene derivatives, demonstrating promising in vitro antitumor activity. This research points to the potential of naphthalene derivatives in developing new anticancer agents (Refat, Fadda, & Kamal, 2015).
Photophysical Properties and Sensing Applications
The photophysical properties of pyrimidine-phthalimide derivatives, as studied by Yan et al. (2017), reveal their applications as colorimetric pH sensors and logic gates. These findings demonstrate the versatility of naphthalene and pyrimidine derivatives in developing novel materials for sensing and imaging applications (Yan, Meng, Li, Ge, & Lu, 2017).
DNA Binding and Anticancer Agents
Further, the amino-substituted naphthalene imides and diimides show selective DNA binding capabilities, with applications as anticancer agents due to their sequence-selective interactions with DNA. This property makes them attractive candidates for designing more targeted cancer therapies (Liu, Hecker, & Rill, 1996).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)17-16(12-20-19(22-17)24(3)4)21-18(25)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPVQRCIGOEGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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